6-Bromo-2-(hydroxymethyl)pyridin-3-ol
Description
6-Bromo-2-(hydroxymethyl)pyridin-3-ol is a brominated pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at position 2 and a hydroxyl (-OH) group at position 3. Its molecular formula is C₆H₆BrNO₂, with an average molecular mass of 204.02 g/mol and a monoisotopic mass of 202.9585 .
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
6-bromo-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |
InChI Key |
PFPKYMRINPNRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 2-(hydroxymethyl)pyridin-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production methods for 6-Bromo-2-(hydroxymethyl)pyridin-3-ol are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Scientific Research Applications
6-Bromo-2-(hydroxymethyl)pyridin-3-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit or activate pathways depending on the target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound’s closest analogs differ in substituents at positions 2 and 6 of the pyridine ring. Key examples include:
Key Observations :
- Hydroxymethyl vs.
- Amino Substitution: 6-Amino-5-bromopyridin-3-ol exhibits basicity due to the amino group, which may influence its pharmacokinetic properties in drug design .
- Simplified Structure : 6-Bromopyridin-3-ol lacks a substituent at position 2, reducing steric hindrance and reactivity at that site .
Reactivity Differences :
- The hydroxymethyl group in the target compound can undergo oxidation to a carboxylic acid or participate in etherification, whereas the methyl group in 6-bromo-2-methylpyridin-3-ol is inert to such reactions .
- The bromine atom in all analogs serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
